molecular formula C11H15N3O2 B1443300 6-(1-Azepanyl)-2-pyrazinecarboxylic acid CAS No. 380638-99-3

6-(1-Azepanyl)-2-pyrazinecarboxylic acid

Cat. No. B1443300
M. Wt: 221.26 g/mol
InChI Key: WLAUDLMNJJQYJQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other substances, and redox potential.


Scientific Research Applications

Coordination Chemistry and Structural Analysis

Pyrazinecarboxylic acid derivatives, including those structurally related to 6-(1-Azepanyl)-2-pyrazinecarboxylic acid, play a significant role in coordination chemistry. They have been used to synthesize various metal complexes, demonstrating the coordinating properties of ligands with the (N_aromatic, COO–) donor set. For instance, oxovanadium(IV) complexes with pyrazinecarboxylic acids have been studied for their stability and isomerism in aqueous solutions and solid states, showing the influence of ligand basicity and hydrophilicity on cis and trans isomer formation (E. Garribba, G. Micera, E. Lodyga-Chruscinska, D. Sanna, 2006).

Photoluminescence Properties

The luminescence properties of pyrazinecarboxylic acid derivatives have been a subject of interest, particularly in the synthesis of europium(III) and terbium(III) complexes. These complexes have been characterized by photoluminescent analyses, revealing the influence of nitrogen atoms in the benzene ring on the intensity and quantum efficiency of the lanthanide emissions. Such studies highlight the potential of these compounds in photoluminescent applications (S. Eliseeva, O. Mirzov, S. Troyanov, A. Vitukhnovsky, N. Kuzmina, 2004).

Supramolecular Assemblies

Research on pyrazinecarboxylic acids has extended to their role in the formation of supramolecular assemblies. The crystal structures of some pyrazinecarboxylic acids have been analyzed to examine the occurrence of supramolecular synthons, which are essential for understanding and designing crystal engineering strategies. These studies shed light on how the carboxylic acid group forms hydrogen bonds in monocarboxylic and dicarboxylic pyrazine derivatives, influencing their structural assembly and potential applications in materials science (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).

Safety And Hazards

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Future Directions

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For a specific compound, these details would be found in scientific literature and databases. If you have another compound in mind or need information on a different topic, feel free to ask!


properties

IUPAC Name

6-(azepan-1-yl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-7-12-8-10(13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAUDLMNJJQYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Azepanyl)-2-pyrazinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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